molecular formula C11H18O4 B1617759 2-Propenoic acid, 2-methyl-, ethyl ester, polymer with methyl 2-methyl-2-propenoate CAS No. 25685-29-4

2-Propenoic acid, 2-methyl-, ethyl ester, polymer with methyl 2-methyl-2-propenoate

Cat. No. B1617759
CAS RN: 25685-29-4
M. Wt: 214.26 g/mol
InChI Key: WCMINAGIRMRVHT-UHFFFAOYSA-N
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Patent
US09187611B2

Procedure details

Prepare polymeric foam in the manner described using a copolymer that is 50 wt % methylmethacrylate and 50 wt % ethyl methacrylate by monomer weight using process parameter in Table 2. The copolymer has a glass transition temperature of 96° C. Resulting polymeric foam properties are also in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].[C:8]([O:13][CH2:14][CH3:15])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:3]([O:2][CH3:1])(=[O:7])[C:4]([CH3:6])=[CH2:5].[C:8]([O:13][CH2:14][CH3:15])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare polymeric foam in the manner
CUSTOM
Type
CUSTOM
Details
Resulting polymeric foam properties

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.